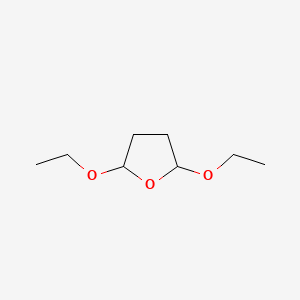

2,5-Diethoxytetrahydrofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15494. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-9-7-5-6-8(11-7)10-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKHNURELCONBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(O1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954808 | |

| Record name | 2,5-Diethoxyoxolanato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3320-90-9 | |

| Record name | 2,5-Diethoxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3320-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethoxytetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diethoxytetrahydrofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diethoxyoxolanato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diethoxytetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,5-Diethoxytetrahydrofuran from Furan and Ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-diethoxytetrahydrofuran, a valuable intermediate in organic synthesis, from furan (B31954) and ethanol (B145695). This document details the primary chemical and electrochemical methodologies, complete with experimental protocols and quantitative data. The underlying reaction mechanisms are also illustrated to provide a thorough understanding of the transformations involved.

Introduction

This compound serves as a stable precursor to 1,4-dicarbonyl compounds and is a versatile building block in the synthesis of various heterocyclic compounds and natural products. Its synthesis from readily available furan and ethanol is a key transformation for chemists in research and industry. This guide will explore the two principal methods for this conversion: the chemical alkoxylation using bromine and the more recent electrochemical oxidation approach.

Chemical Synthesis: Alkoxylation using Bromine

The reaction of furan with bromine in ethanol at low temperatures provides 2,5-diethoxy-2,5-dihydrofuran, which can be subsequently hydrogenated to yield this compound. The initial alkoxylation is an electrophilic addition to the furan ring.

Reaction Mechanism

The reaction proceeds through a proposed multi-step mechanism:

-

Bromination of Furan: Bromine adds across the furan ring to form a cyclic bromonium ion intermediate.

-

Nucleophilic Attack by Ethanol: An ethanol molecule attacks one of the carbon atoms of the bromonium ion, leading to the opening of the three-membered ring.

-

Second Nucleophilic Attack: A second molecule of ethanol displaces the remaining bromide, forming the 2,5-diethoxy-2,5-dihydrofuran product.

-

Hydrogenation: The resulting 2,5-diethoxy-2,5-dihydrofuran can be reduced to the target this compound via catalytic hydrogenation.

Caption: Reaction pathway for the chemical synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the well-established procedure for the methoxylation of furan and is expected to provide the desired ethoxylated product.[1]

Materials:

-

Furan (freshly distilled)

-

Anhydrous Ethanol

-

Bromine

-

Anhydrous Potassium Acetate (B1210297)

-

Saturated Calcium Chloride solution

-

Diethyl ether

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve furan (0.1 mol) and anhydrous potassium acetate (0.2 mol) in anhydrous ethanol (130 mL).

-

Cool the mixture to -10 °C to -5 °C using an ice-salt bath.

-

Slowly add a solution of bromine (0.1 mol) in anhydrous ethanol (100 mL) dropwise over 20-30 minutes, ensuring the temperature is maintained below -5 °C.

-

After the addition is complete, continue stirring for an additional 10 minutes at the same temperature.

-

Pour the reaction mixture into a cooled, saturated solution of calcium chloride (300 mL).

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

The crude 2,5-diethoxy-2,5-dihydrofuran can be purified by vacuum distillation.

-

For the synthesis of this compound, the purified 2,5-diethoxy-2,5-dihydrofuran is then subjected to catalytic hydrogenation, for example, using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Furan | [1] |

| Key Reagents | Bromine, Ethanol, Potassium Acetate | [1] |

| Reaction Temperature | < -5 °C | [1] |

| Typical Yield (for dimethoxy analog) | ~65% | [1] |

Electrochemical Synthesis

Electrochemical oxidation of furan in ethanol presents a "greener" alternative to the use of bromine. This method avoids the use of hazardous reagents and the formation of stoichiometric amounts of salt byproducts.

Reaction Mechanism

The electrochemical synthesis proceeds via the following proposed steps:

-

Electron Transfer: Furan undergoes a one-electron oxidation at the anode to form a radical cation.

-

Nucleophilic Attack: The radical cation is attacked by an ethanol molecule.

-

Further Oxidation and Nucleophilic Attack: The resulting radical is further oxidized and attacked by a second ethanol molecule.

-

Deprotonation: Loss of protons leads to the formation of 2,5-diethoxy-2,5-dihydrofuran.

-

Hydrogenation: Similar to the chemical method, the dihydrofuran product can be hydrogenated to the desired tetrahydrofuran derivative.

Caption: General experimental workflow for the electrochemical synthesis of this compound.

Experimental Protocol

A general procedure for the electrochemical alkoxylation of furan is as follows. Specific conditions may need to be optimized for the ethoxylation reaction.

Apparatus:

-

An undivided electrochemical cell equipped with a graphite (B72142) or platinum anode and a suitable cathode.

-

A constant current or potentiostatic power supply.

-

Magnetic stirrer.

Materials:

-

Furan

-

Anhydrous Ethanol

-

Supporting electrolyte (e.g., sodium bromide, sodium ethoxide)

Procedure:

-

Prepare an electrolyte solution by dissolving the supporting electrolyte in anhydrous ethanol in the electrochemical cell.

-

Add furan to the electrolyte solution.

-

Carry out the electrolysis at a constant current density or a controlled potential. The progress of the reaction can be monitored by gas chromatography.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable solvent (e.g., diethyl ether) and washed with water to remove the electrolyte.

-

The organic layer is dried and concentrated, and the crude product is purified by vacuum distillation.

-

The resulting 2,5-diethoxy-2,5-dihydrofuran is then hydrogenated to this compound.

Quantitative Data

| Parameter | Value | Reference |

| Anode Material | Graphite or Platinum | [2] |

| Solvent | Ethanol | [2] |

| Supporting Electrolyte | Halides (e.g., NaBr), Alcoholates | [2] |

| Yield (for dimethoxy analog) | Can be high, up to 98% in flow cells | [3] |

Product Characterization

Expected Spectroscopic Data (by analogy to 2,5-dimethoxytetrahydrofuran):

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group protons (a quartet for the -OCH₂- and a triplet for the -CH₃) and the tetrahydrofuran ring protons. The chemical shifts of the protons at the 2 and 5 positions will be characteristic.

-

¹³C NMR: The carbon NMR will show signals for the two carbons of the ethoxy group and the carbons of the tetrahydrofuran ring. The carbons at the 2 and 5 positions will be significantly downfield due to the two attached oxygen atoms.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| Spectroscopic Data for 2,5-Dimethoxytetrahydrofuran (B146720) (Reference) | |

| ¹H NMR (CDCl₃) | Signals around 1.8-2.1 ppm (m, 4H, ring CH₂) and 3.3 ppm (s, 6H, OCH₃), and around 4.8-5.0 ppm (m, 2H, OCHO). |

| ¹³C NMR (CDCl₃) | Signals around 28 ppm (ring CH₂), 54 ppm (OCH₃), and 105 ppm (OCHO). |

Note: The chemical shifts for this compound will differ slightly, particularly for the ethoxy group signals.

Safety Considerations

-

Furan: Furan is a volatile, flammable, and toxic liquid. It should be handled in a well-ventilated fume hood.

-

Bromine: Bromine is a highly corrosive and toxic substance. It should be handled with extreme care, using appropriate personal protective equipment.

-

Ethanol: Ethanol is a flammable liquid.

-

Electrochemical Reactions: Electrochemical reactions should be carried out with appropriate caution, ensuring proper electrical insulation and ventilation.

Conclusion

The synthesis of this compound from furan and ethanol can be effectively achieved through both classical chemical methods involving bromine and modern electrochemical techniques. The choice of method will depend on the desired scale, available equipment, and environmental considerations. The chemical method is well-established and generally reliable, while the electrochemical approach offers a more sustainable alternative. This guide provides the foundational knowledge for researchers to successfully perform this valuable organic transformation.

References

An In-depth Technical Guide to the Acid-Catalyzed Formation of 2,5-Diethoxytetrahydrofuran

Abstract: This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of 2,5-diethoxytetrahydrofuran, a valuable intermediate in organic synthesis. The document details the underlying reaction mechanism, presents quantitative data from key studies, and provides detailed experimental protocols. Visual diagrams are included to illustrate the chemical pathways and workflows, adhering to specified formatting for clarity and accessibility to a scientific audience.

Core Reaction Mechanism

The formation of this compound via acid catalysis is efficiently achieved through the intramolecular cyclization of 4,4-diethoxy-1-butanal. This precursor is effectively a monoacetal of succinaldehyde. Under acidic conditions, typically employing a strongly acidic ion exchange resin, 4,4-diethoxy-1-butanal undergoes a cyclization and subsequent acetalization to yield the target product.

The accepted mechanism proceeds through the following key steps:

-

Protonation of the Aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde group by the acid catalyst (H⁺). This step significantly increases the electrophilicity of the carbonyl carbon.

-

Intramolecular Cyclization (Hemiacetal Formation): The protonated aldehyde undergoes a rapid, reversible intramolecular nucleophilic attack. The oxygen atom of the C4-acetal acts as the nucleophile, attacking the electrophilic C1 carbonyl carbon. This attack results in the formation of a five-membered cyclic hemiacetal intermediate.

-

Formation of an Oxocarbenium Ion: The newly formed hydroxyl group on the anomeric carbon (C2) is protonated by the acid catalyst. This is followed by the elimination of a water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion.

-

Final Acetalization: A molecule of ethanol, present from the equilibration of the starting material, acts as a nucleophile and attacks the oxocarbenium ion. Subsequent deprotonation of the resulting oxonium ion yields the stable this compound product as a mixture of cis- and trans-isomers.[1][2]

This entire process is a series of equilibria, and the use of an acid catalyst is crucial for accelerating the attainment of these equilibria.

Visualization of Reaction Mechanism

Caption: Acid-catalyzed intramolecular cyclization of 4,4-diethoxy-1-butanal.

Quantitative Data Summary

The synthesis of 2,5-dialkoxytetrahydrofurans from their corresponding 4,4-dialkoxy-1-butanals has been well-documented, with several examples providing key quantitative metrics. The data below is summarized from patents describing this process.[1][2]

| Starting Material | Catalyst | Catalyst Loading (wt%) | Temp (°C) | Time (h) | Conversion (%) | Product Purity (%) | Yield (%) | Ref |

| 4,4-Diethoxy-1-butanal | Amberlite IR-200C | 3.1 | 40 | 2 | 86 | 96.6 | 86.7 | [1][2] |

| 4,4-Diethoxy-1-butanal | Dowex MSC-1 | 5.0 | 30 | 4 | 82 | 97.5 | 91.0 | [1] |

| 4,4-Dimethoxy-1-butanal | Dowex MSC-1 | 10.0 | 60 | 3 | 74 | 97.6 | 82.6 | [2] |

| 4,4-Dimethoxy-1-butanal | Amberlite IR-200C | 2.0 | 50 | 1.5 | 94 | 98.0 | 95.2 | [1][2] |

Experimental Protocols

The following protocols are adapted from established patent literature for the synthesis of this compound using a strongly acidic ion exchange resin.[1][2]

Protocol 1: Synthesis using Amberlite IR-200C Catalyst

Materials:

-

4,4-diethoxy-1-butanal (32 g, 0.2 mol)

-

Strongly acidic ion exchange resin (Amberlite IR-200C, 1.0 g)

-

Standard laboratory glassware for reaction and distillation

Procedure:

-

A reaction vessel is charged with 32 g (0.2 mol) of 4,4-diethoxy-1-butanal and 1.0 g of Amberlite IR-200C ion exchange resin.

-

The mixture is stirred continuously at a constant temperature of 40°C for a duration of two hours.

-

After the reaction period, during which 86% conversion of the starting material is achieved, the mixture is cooled to room temperature.[1]

-

The ion exchange resin is removed from the reaction mixture by filtration.

-

The filtrate is then subjected to distillation under reduced pressure (20 mbar).

-

The product, this compound, is collected at an overhead temperature of 64-67°C.[1][2]

-

This procedure yields 24.7 g of the product, which is a mixture of cis- and trans-isomers. The yield, relative to the butanal consumed, is 86.7%.[1]

Protocol 2: Synthesis using Dowex MSC-1 Catalyst

Materials:

-

4,4-diethoxy-1-butanal (80 g, 0.5 mol)

-

Strongly acidic ion exchange resin (Dowex MSC-1, 4 g)

-

Standard laboratory glassware for reaction and distillation

Procedure:

-

Combine 80 g (0.5 mol) of 4,4-diethoxy-1-butanal and 4 g of Dowex MSC-1 ion exchange resin in a suitable reaction flask.

-

Stir the mixture at 30°C for four hours, achieving a conversion of 82%.[1]

-

Upon completion, filter off the ion exchange resin.

-

Purify the resulting liquid by vacuum distillation (20 mbar).

-

Collect the fraction distilling at 63-65°C. The product consists of 97.5% cis- and trans-isomers of this compound.[1]

-

The overall yield, based on the amount of butanal used, is 91%.[1]

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

References

physical and chemical properties of 2,5-diethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-diethoxytetrahydrofuran (CAS No. 3320-90-9), a versatile heterocyclic organic compound. This document details its key characteristics, experimental protocols for its synthesis, and its role in significant chemical transformations.

Core Physical and Chemical Properties

This compound is a colorless liquid with a mild, fruity odor.[1] It is a stable diether of tetrahydrofuran (B95107), existing as a mixture of cis and trans isomers. The quantitative physical and chemical properties are summarized in the tables below for easy reference and comparison.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | [1][2][3][4] |

| Molecular Weight | 160.21 g/mol | [1][2][3][4] |

| Boiling Point | 246.12 °C (estimated) | [1] |

| 63-67 °C at 20 mbar | [5][6] | |

| Melting Point | Not available | [1] |

| Density | 1.0564 g/cm³ (estimated) | [1] |

| 0.98 g/cm³ | [7] | |

| Refractive Index | 1.4620 (estimated) | [1] |

| Flash Point | 56.7 °C | [1][8] |

| Vapor Pressure | 1.72 mmHg at 25 °C | [1] |

Chemical and Safety Properties

| Property | Value | Source |

| CAS Number | 3320-90-9 | [1][2][3][4] |

| EINECS Number | 222-026-3 | [1] |

| Hazard Class | 3.2 | [1] |

| Packing Group | III | [1] |

| RIDADR | 1993 | [1] |

| Solubility | Used as a solvent for a wide range of organic compounds. | [1] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the acid-catalyzed cyclization of 4,4-diethoxy-1-butanal.[5][6]

Materials:

-

4,4-diethoxy-1-butanal

-

Strongly acidic ion exchange resin (e.g., Amberlite IR-200c or Dowex MSC-1)

Procedure:

-

A mixture of 4,4-diethoxy-1-butanal and a catalytic amount of a strongly acidic ion exchange resin is prepared. For example, 32 g (0.2 mol) of 4,4-diethoxy-1-butanal can be mixed with 1.0 g of Amberlite IR-200c.[6] Alternatively, 80 g (0.5 mol) of the butanal can be combined with 4 g of Dowex MSC-1.[5][6]

-

The mixture is stirred at a controlled temperature for a specified duration. Reaction conditions can be, for instance, 40 °C for 2 hours or 30 °C for 4 hours.[5][6]

-

Upon completion, the ion exchange resin is removed by filtration.

-

The resulting filtrate is then purified by distillation under reduced pressure. This compound is collected at a head temperature of 64-67 °C at 20 mbar.[6]

This process yields a product that is a mixture of cis and trans isomers with a purity of approximately 96.6% to 97.5%.[5][6] The yield, based on the converted 4,4-diethoxy-1-butanal, is reported to be between 86.7% and 91%.[5][6]

Chemical Reactions and Applications

This compound is a valuable intermediate in organic synthesis, primarily recognized for its application in the Clauson-Kaas reaction for the synthesis of N-substituted pyrroles.[9][10][11][12]

Clauson-Kaas Reaction

In the Clauson-Kaas reaction, 2,5-dialkoxytetrahydrofurans, such as this compound, react with primary amines in an acidic medium to form N-substituted pyrroles.[9][10] The reaction proceeds through an acid-catalyzed ring-opening of the tetrahydrofuran derivative to form a 1,4-dicarbonyl intermediate, which then condenses with the primary amine to yield the pyrrole (B145914) ring.

This reaction is a cornerstone in the synthesis of a wide array of pyrrole-containing compounds, which are significant scaffolds in pharmaceuticals and natural products.[10]

The general workflow for the synthesis of this compound and its subsequent use in the Clauson-Kaas reaction is depicted in the following diagram.

Other Industrial Applications

Beyond its role in fine chemical synthesis, this compound finds application in various industrial sectors. It is utilized as a stabilizer for polymers, preventing degradation and enhancing material stability.[1] Furthermore, it serves as a precursor in the production of certain agrochemicals.[1]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C8H16O3 | CID 95500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and this compound - Google Patents [patents.google.com]

- 6. DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND this compound - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Furan,2,5-diethoxytetrahydro- | CAS#:3320-90-9 | Chemsrc [chemsrc.com]

- 9. Clauson-Kaas-Reaktion – Wikipedia [de.wikipedia.org]

- 10. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 12. arkat-usa.org [arkat-usa.org]

2,5-Diethoxytetrahydrofuran: A Stable and Versatile Precursor for Succinaldehyde in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Succinaldehyde (B1195056) is a critical C4 building block in the synthesis of a wide array of pharmaceutical compounds, most notably prostaglandins (B1171923) and tropane (B1204802) alkaloids. However, its inherent instability and tendency to polymerize present significant challenges for its direct storage and application. This technical guide details the use of 2,5-diethoxytetrahydrofuran as a stable, readily handled precursor that generates succinaldehyde in situ upon mild acidic hydrolysis. This document provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols for its conversion to succinaldehyde, and a summary of the relevant quantitative data. Furthermore, it explores the applications of this methodology in the context of drug development, providing researchers with the necessary information to effectively utilize this valuable synthetic tool.

Introduction

The bifunctional nature of succinaldehyde, possessing two reactive aldehyde groups, makes it an ideal starting material for the construction of complex molecular architectures. Its utility is well-documented in the synthesis of key intermediates for various therapeutic agents.[1] A notable application is in the synthesis of tropinone, a precursor to atropine (B194438).[2] However, the practical application of succinaldehyde is hampered by its propensity for self-polymerization, making its purification and storage problematic.[3]

To circumvent these stability issues, protected forms of succinaldehyde have been developed, with cyclic acetals such as 2,5-dialkoxytetrahydrofurans emerging as highly effective precursors. Among these, this compound offers a balance of stability under neutral conditions and facile deprotection under mild acidic conditions to generate succinaldehyde precisely when needed in a reaction mixture. This in situ generation minimizes degradation and side reactions, leading to cleaner reaction profiles and higher yields of the desired products. This guide focuses on the synthesis and application of this compound as a stable succinaldehyde precursor.

Synthesis of this compound

Several methods have been reported for the synthesis of 2,5-dialkoxytetrahydrofurans. The most common approaches involve the electrochemical alkoxylation of furan (B31954) or the cyclization of 4,4-dialkoxy-1-butanals.

A patented process describes the production of this compound by reacting 4,4-diethoxy-1-butanal with a strongly acidic ion exchange resin.[4][5] This method offers high yields and purity. Another established method involves the catalytic hydrogenation of 2,5-dialkoxy-2,5-dihydrofurans.[6]

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |

| 4,4-Diethoxy-1-butanal | Strongly acidic ion exchange resin (e.g., Amberlite IR-200C), 0°C to 70°C | This compound (cis/trans mixture) | 86.7% | 96.6% | [4] |

| 4,4-Diethoxy-1-butanal | Strongly acidic ion exchange resin (Dowex MSC-1), 30°C, 4 hours | This compound (cis/trans mixture) | 91% | 97.5% | [7] |

Hydrolysis of this compound to Succinaldehyde

The key advantage of using this compound is its clean and efficient conversion to succinaldehyde under mild acidic conditions. The hydrolysis can be carried out using dilute aqueous acid, or even in hot water, to afford an aqueous solution of succinaldehyde.[8][9] The volatile ethanol (B145695) byproduct and water can then be removed by distillation to provide succinaldehyde ready for the subsequent synthetic steps. While many detailed studies focus on the dimethoxy analogue, the principles of hydrolysis are directly applicable to the diethoxy compound.[8][10]

Table 2: Generation of Succinaldehyde from 2,5-Dialkoxytetrahydrofuran Precursors

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 2,5-Dimethoxytetrahydrofuran (B146720) | Deionized water, 90°C, 2 hours, followed by distillation | Succinaldehyde | 73% | [10][11] |

| 2,5-Dimethoxytetrahydrofuran | Water, 75°C, 4 hours, followed by distillation and extraction | Succinaldehyde | 60-70% | [8] |

| 2,5-Diethoxy-tetrahydrofuran | Saturated sodium bisulfite solution, 80-100°C, 6-12 hours | Bis-sodium bisulfite dihydrate adduct of succinaldehyde | Not specified | [12] |

Experimental Protocols

Synthesis of this compound from 4,4-Diethoxy-1-butanal[7]

Materials:

-

4,4-diethoxy-1-butanal (80 g, 0.5 mol)

-

Strongly acidic ion exchange resin (Dowex MSC-1) (4 g)

Procedure:

-

A mixture of 4,4-diethoxy-1-butanal and the ion exchange resin is stirred at 30°C for four hours.

-

The ion exchange resin is separated by filtration.

-

The resulting product is distilled under reduced pressure (20 mbar) at 63-65°C.

Expected Outcome: This procedure is reported to yield this compound as a mixture of cis- and trans-isomers with a purity of 97.5% and a yield of 91% relative to the butanal used.[7]

Hydrolysis of 2,5-Dimethoxytetrahydrofuran to Succinaldehyde (Adapted for Diethoxy Analog)[10][11]

Materials:

-

This compound

-

Deionized water

Procedure:

-

A round-bottomed flask equipped with a magnetic stirrer and a reflux condenser is charged with this compound and deionized water (a 1:2 volume ratio is a good starting point, analogous to the dimethoxy procedure).

-

The biphasic mixture is heated to 90°C with stirring for 2 hours, resulting in a homogeneous solution.

-

The reflux condenser is replaced with a distillation apparatus.

-

The temperature is increased to 120°C to distill off the ethanol and excess water.

-

The remaining crude succinaldehyde is then purified by vacuum distillation.

Expected Outcome: Based on the dimethoxy analog, this procedure is expected to yield succinaldehyde as a colorless oil in good yield (approximately 70-75%).[10][11]

Applications in Drug Development

The in situ generation of succinaldehyde from this compound is a key step in the synthesis of several important pharmaceutical intermediates.

Prostaglandin Synthesis

A significant application of succinaldehyde is in the organocatalytic dimerization to form a key bicyclic enal intermediate for the synthesis of prostaglandins.[1][8][10] Prostaglandins are a class of lipid compounds with a wide range of physiological effects and are the basis for numerous drugs.

Tropane Alkaloid Synthesis

Succinaldehyde is a fundamental building block in the Robinson-Schöpf synthesis of tropinone, a precursor to atropine and other tropane alkaloids.[1][13] These alkaloids have various medicinal uses, including as anticholinergics.

Stability and Handling

This compound is a stable liquid at room temperature and can be stored for extended periods under normal laboratory conditions.[14] In contrast, succinaldehyde is prone to polymerization and should be used immediately after its generation or stored as a solution at low temperatures for a short period.[14] The use of the diethoxy precursor significantly simplifies the handling and storage of this important C4 building block.

Visualizing the Workflow

Chemical Synthesis Pathway

Caption: Synthetic pathway from 4,4-diethoxy-1-butanal to prostaglandins.

Experimental Workflow

Caption: Workflow for the hydrolysis of this compound.

Conclusion

This compound serves as a highly effective and stable precursor for the in situ generation of succinaldehyde. Its use overcomes the significant stability challenges associated with succinaldehyde, thereby facilitating its application in the synthesis of complex pharmaceutical molecules. The straightforward synthesis of the precursor and its clean conversion to the desired dialdehyde (B1249045) make it an invaluable tool for researchers and professionals in drug development. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of this compound in synthetic campaigns.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Succinaldehyde - Wikipedia [en.wikipedia.org]

- 3. US2857427A - Method for preparing stable succinaldehyde products - Google Patents [patents.google.com]

- 4. An Improved Preparation of 2, 5-Dimethoxy-tetrahydrofuran [crcu.jlu.edu.cn]

- 5. DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND this compound - Google Patents [patents.google.com]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and this compound - Google Patents [patents.google.com]

- 8. Succinaldehyde | 638-37-9 | Benchchem [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Succinaldehyd , Hive Methods Discourse [chemistry.mdma.ch]

- 12. 2,5-Dimethoxytetrahydrofuran | C6H12O3 | CID 79098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,5-Diethoxytetrahydrofuran and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,5-diethoxytetrahydrofuran, a valuable building block in organic synthesis. Due to the limited availability of public domain nuclear magnetic resonance (NMR) data for this compound, this guide also includes a comprehensive spectroscopic analysis of its close structural analog, 2,5-dimethoxytetrahydrofuran (B146720), to serve as a valuable reference. The guide presents infrared (IR) spectroscopy data for this compound and detailed proton (¹H) and carbon-13 (¹³C) NMR data for 2,5-dimethoxytetrahydrofuran. Standard experimental protocols for acquiring these spectra are also provided, along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data of this compound

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound was obtained from the NIST/EPA Gas-Phase Infrared Database.[1] The major absorption bands are summarized in the table below. These bands are characteristic of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2975 | C-H stretch (alkane) |

| ~2930 | C-H stretch (alkane) |

| ~2870 | C-H stretch (alkane) |

| ~1175 | C-O-C stretch (ether) |

| ~1090 | C-O-C stretch (ether) |

| ~1040 | C-O-C stretch (ether) |

Spectroscopic Data of 2,5-Dimethoxytetrahydrofuran (Analog)

As a close structural analog, the spectroscopic data of 2,5-dimethoxytetrahydrofuran provides valuable insights into the expected spectral features of this compound. The primary difference in the NMR spectra would be the presence of signals corresponding to the ethoxy groups (a quartet and a triplet) in this compound, instead of the singlet for the methoxy (B1213986) groups in the dimethoxy analog.

¹H Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2,5-dimethoxytetrahydrofuran, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits signals corresponding to the methoxy and tetrahydrofuran (B95107) ring protons. As 2,5-dimethoxytetrahydrofuran exists as a mixture of cis and trans isomers, the spectrum can show distinct sets of signals for each isomer.

| Chemical Shift (δ) ppm | Multiplicity | Assignment (trans isomer) | Assignment (cis isomer) |

| ~4.95 | m | H-2, H-5 | H-2, H-5 |

| ~3.35 | s | -OCH₃ | -OCH₃ |

| ~2.05 | m | H-3, H-4 | H-3, H-4 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. The 'm' denotes a multiplet.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of 2,5-dimethoxytetrahydrofuran provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment (trans isomer) | Assignment (cis isomer) |

| ~105 | C-2, C-5 | C-2, C-5 |

| ~55 | -OCH₃ | -OCH₃ |

| ~32 | C-3, C-4 | C-3, C-4 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-dimethoxytetrahydrofuran shows characteristic absorption bands for the C-H and C-O bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (alkane) |

| ~2830 | C-H stretch (-OCH₃) |

| ~1180 | C-O-C stretch (ether) |

| ~1090 | C-O-C stretch (ether) |

| ~1040 | C-O-C stretch (ether) |

Experimental Protocols

The following are general protocols for obtaining NMR and IR spectra. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.[2][3]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field inhomogeneities.[2]

-

Cap the NMR tube and label it appropriately.

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[4]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[4]

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.[5] A larger number of scans and a suitable relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4][5]

3.1.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Perform baseline correction to obtain a flat baseline.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation

-

Liquid Samples: A drop of the neat liquid can be placed directly on the ATR crystal or between two salt plates (e.g., NaCl or KBr).

-

Solid Samples: A solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[6] Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and then placing the paste between salt plates.[7]

3.2.2. Data Acquisition

-

Record a background spectrum of the empty sample holder (or the salt plates/ATR crystal with the mulling agent, if used). This will be subtracted from the sample spectrum.

-

Place the prepared sample in the IR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

3.2.3. Data Processing

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. benchchem.com [benchchem.com]

- 5. sc.edu [sc.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Role of 2,5-Diethoxytetrahydrofuran in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Diethoxytetrahydrofuran, and its close analog 2,5-dimethoxytetrahydrofuran (B146720), are highly versatile and stable cyclic acetals that serve a critical role in modern organic synthesis. Their primary function is to act as a safe and manageable precursor to succinaldehyde (B1195056), a reactive C4 dialdehyde (B1249045) that is otherwise prone to polymerization and difficult to handle.[1][2][3] This guide provides an in-depth analysis of the synthesis, core reactivity, and diverse applications of this compound, with a focus on its utility in the construction of complex molecular architectures, including heterocyclic compounds and natural product precursors. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are provided to support researchers in leveraging this essential building block.

Core Functionality: A Stable Source of Succinaldehyde

The principal value of this compound in synthesis is its function as a protected form of succinaldehyde.[3] Succinaldehyde is a valuable intermediate for introducing a four-carbon chain with aldehyde functionalities at both ends. However, its high reactivity leads to rapid polymerization, complicating its isolation and use.[2][4] this compound provides a convenient solution, as it can be readily hydrolyzed under acidic or neutral conditions to generate succinaldehyde in situ or as a purified reagent for immediate use.[3][5]

The hydrolysis reaction cleaves the two acetal (B89532) linkages, releasing the dialdehyde and two equivalents of ethanol. This transformation is the gateway to the synthetic utility of the parent compound.

Caption: General hydrolysis of this compound.

Experimental Protocol: Hydrolysis to Succinaldehyde

While many modern procedures utilize the dimethoxy analog due to its prevalence in certain synthetic routes, the hydrolysis principle is identical. The following protocol, adapted from procedures for 2,5-dimethoxytetrahydrofuran, can be used as a reliable starting point.[5][6][7]

Objective: To prepare succinaldehyde by neutral hydrolysis.

Materials:

-

2,5-Dimethoxytetrahydrofuran (1.00 equiv)

-

Deionized Water (approx. 14 equiv)

-

Round-bottomed flask, reflux condenser, distillation apparatus, heating mantle, magnetic stirrer.

Procedure:

-

A round-bottomed flask is charged with 2,5-dimethoxytetrahydrofuran and deionized water.[7]

-

The biphasic mixture is heated to 90 °C with vigorous stirring. The reaction is continued for approximately 2 hours, during which the mixture should become a homogeneous solution.[6][7]

-

The reaction temperature is then increased to 120 °C, and the reflux condenser is replaced with a distillation apparatus. A mixture of methanol (B129727) and water is collected via distillation over 2.5 hours.[6]

-

The remaining solvent is removed by rotary evaporation. To ensure complete removal of water, toluene is added to the crude product, and the azeotropic mixture is removed under reduced pressure. This toluene azeotroping step is repeated two more times.[7]

-

The resulting crude succinaldehyde oil can be further purified by vacuum distillation to yield the pure product as a colorless oil.[6]

Quantitative Data for Succinaldehyde Synthesis

The following table summarizes typical conditions and outcomes for the hydrolysis reaction.

| Starting Material | Reagents & Conditions | Yield | Reference |

| 2,5-Dimethoxytetrahydrofuran | H₂O, 90 °C for 2h, then distillation at 120 °C | 73% | [6] |

| 2,5-Dimethoxytetrahydrofuran | H₂O, 90 °C for 2h, then toluene azeotrope | 60-70% | [5][7] |

| This compound | Saturated aq. NaHSO₃, steam bath, 11h | N/A (forms bisulfite adduct) | [2] |

Applications in Organic Synthesis

The ability to generate succinaldehyde in a controlled manner makes this compound a cornerstone reagent for several critical synthetic transformations.

Synthesis of N-Substituted Pyrroles (Clauson-Kaas Reaction)

A preeminent application of this compound is in the synthesis of N-substituted pyrroles via the Clauson-Kaas reaction, a modification of the classic Paal-Knorr synthesis.[8] In this process, the tetrahydrofuran (B95107) derivative is hydrolyzed in situ to succinaldehyde, which then undergoes condensation with a primary amine or a related nitrogen nucleophile to form the pyrrole (B145914) ring. This method avoids the use of the unstable dialdehyde directly and often proceeds under mild conditions.[8]

Caption: Workflow for N-substituted pyrrole synthesis.

Representative Experimental Protocol: Synthesis of N-aryl Pyrroles This protocol is a generalized procedure based on methodologies for reacting 2,5-dimethoxytetrahydrofuran with anilines.[8]

-

To a solution of the primary aromatic amine (1.0 equiv) in a suitable solvent (e.g., water or an organic solvent), this compound (1.0-1.2 equiv) is added.

-

An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), may be added (e.g., 10 mol%).[8]

-

The reaction mixture is heated (e.g., to 160 °C) and stirred for a specified time until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled, and the product is isolated using standard workup procedures, typically involving extraction and purification by column chromatography or recrystallization.

Quantitative Data for Pyrrole Synthesis Yields are often good to excellent, depending on the nucleophilicity of the amine.

| Amine Substrate | Catalyst (mol%) | Conditions | Yield | Reference |

| Aniline | p-TsOH (10%) | 160 °C | 87% | [8] |

| Benzenesulfonamide | None | 180 °C | 87% | [8] |

| Benzamide | None | 180 °C | 38% | [8] |

Precursor in Natural Product Total Synthesis

The generation of succinaldehyde from its stable precursors is a key step in the total synthesis of complex molecules like prostanoids.[5][6] In a notable example, 2,5-dimethoxytetrahydrofuran is hydrolyzed to succinaldehyde, which is then subjected to an L-Proline catalyzed organocatalytic dimerization and subsequent aldol (B89426) condensation. This elegant sequence rapidly builds molecular complexity, furnishing a key bicyclic enal intermediate essential for the prostaglandin (B15479496) framework.[6][7]

Caption: Synthetic pathway to a key prostaglandin precursor.

Experimental Protocol: Organocatalytic Dimerization of Succinaldehyde This procedure follows the generation of succinaldehyde as described in section 2.1.[6][7]

-

Freshly distilled succinaldehyde (1.00 equiv) is dissolved in ethyl acetate (B1210297) (EtOAc) in a large round-bottomed flask.[7]

-

L-Proline (2.00 mol%) is added to the rapidly stirring solution. The reaction is stirred at room temperature for approximately 40 hours.[6][7]

-

Thiomorpholine trifluoroacetate (2.00 mol%) is then added to the mixture.[7]

-

The flask is placed in a pre-heated block at 70 °C and stirred for an additional 2 hours to facilitate the final aldol condensation and cyclization.[7]

-

The reaction is cooled, and the bicyclic enal product is isolated and purified via standard extraction and chromatographic techniques.

Quantitative Data for Bicyclic Enal Synthesis

| Reactant / Catalyst | Stoichiometry / Loading | Role | Reference |

| Succinaldehyde | 1.00 equiv | Starting Material | [6][7] |

| L-Proline | 2.00 mol% | Organocatalyst for dimerization | [6][7] |

| Thiomorpholine trifluoroacetate | 2.00 mol% | Catalyst for aldol condensation | [7] |

| Overall Yield | (from succinaldehyde) | ~50-60% | [6] |

Additional Synthetic Applications

Beyond these primary examples, this compound and its analogs are employed in:

-

Synthesis of Tropane Alkaloids: As a succinaldehyde source for the construction of the tropinone (B130398) skeleton.[1][2]

-

Crosslinking Agent: The generated dialdehyde can be used to crosslink polymers, particularly proteins like in photographic hardeners or disinfectants.[1][9]

-

Synthesis of Bicyclic Ketals: It can undergo condensation with hydroxyaromatic compounds like phenols and naphthols to create complex diaryl-fused dioxabicyclo[3.3.2]nonanes.[10]

Conclusion

This compound is an indispensable reagent in organic synthesis, providing a robust and practical solution to the challenge of handling the unstable C4 building block, succinaldehyde. Its role is central to the efficient construction of N-substituted pyrroles and is enabling for advanced synthetic strategies toward complex natural products like prostaglandins. The straightforward hydrolysis to unmask the reactive dialdehyde, combined with its commercial availability and stability, ensures that this compound and its analogs will remain vital tools for professionals in chemical research and drug development.

References

- 1. Succinaldehyde - Wikipedia [en.wikipedia.org]

- 2. US2857427A - Method for preparing stable succinaldehyde products - Google Patents [patents.google.com]

- 3. Succinaldehyd , Hive Methods Discourse [chemistry.mdma.ch]

- 4. reddit.com [reddit.com]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. 2,5-Dimethoxytetrahydrofuran, cis + trans, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Unseen: A Technical Safety and Handling Guide for 2,5-Diethoxytetrahydrofuran

Introduction

2,5-Diethoxytetrahydrofuran is a cyclic ether with applications in organic synthesis. As with many ether compounds, particularly those with a cyclic structure, it is crucial to handle this chemical with a thorough understanding of its potential hazards and the necessary safety precautions. This guide provides a detailed overview of the known safety data for the analogous compound 2,5-dimethoxytetrahydrofuran, offering a robust framework for risk assessment and the implementation of safe laboratory practices.

Hazard Identification and Classification

Based on the data for 2,5-dimethoxytetrahydrofuran, this compound is anticipated to be a flammable liquid and vapor that can cause serious eye irritation and may be toxic if inhaled.[1][2] It is also suspected to cause skin irritation.[2]

GHS Hazard Classification (based on 2,5-dimethoxytetrahydrofuran):

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[3] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 2,5-dimethoxytetrahydrofuran. These values should be considered as estimates for this compound and handled accordingly.

| Property | Value |

| Molecular Formula | C6H12O3[4] |

| Molecular Weight | 132.16 g/mol [5] |

| Appearance | Colorless liquid[6] |

| Boiling Point | 145-148 °C[6] |

| Melting Point | -45 °C[6] |

| Flash Point | 35 °C[6] |

| Density | 1.021 g/mL[6] |

| Water Solubility | 350 g/L (20 °C)[6] |

| Autoignition Temperature | 205 °C[1] |

Experimental Protocols: Safe Handling and Storage

Given the potential for peroxide formation in ethers, a strict adherence to the following protocols is mandatory.[7]

4.1. General Handling Precautions:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8] No smoking in the handling area.[8]

-

Personal Contact: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[1]

-

Static Discharge: Take precautionary measures against static discharges. Use non-sparking tools and ground all equipment.[8]

-

Personal Hygiene: Do not eat, drink, or smoke when using this product.[8] Wash hands and any exposed skin thoroughly after handling.[1]

4.2. Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Location: Store in a designated flammables area.[1]

-

Incompatible Materials: Store away from incompatible materials such as acids and bases.[1]

-

Peroxide Formation: Unopened containers may be stored for up to 18 months.[7] Once opened, the contents should be used within 12 months.[7] It is crucial to date the container upon receipt and upon opening.[7]

4.3. Peroxide Detection and Removal:

Before using any opened container of a peroxide-forming ether, it is essential to test for the presence of peroxides. This can be done using commercially available peroxide test strips. If peroxides are present at a concentration greater than 100 ppm, they must be removed before the solvent is used. A common method for peroxide removal is to pass the solvent through a column of activated alumina.

Exposure Controls and Personal Protection

5.1. Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[4]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Provide eyewash stations and safety showers close to the workstation.[1]

5.2. Personal Protective Equipment (PPE):

| PPE Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (EN 166 or equivalent).[4][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.[2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[1] |

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek immediate medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor/physician.[10] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with water/shower for at least 15 minutes. Get medical attention if irritation persists.[10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor/physician.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |

Firefighting and Accidental Release Measures

7.1. Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

7.2. Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[1] Remove all sources of ignition.[1] Wear appropriate personal protective equipment.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[8] Use spark-proof tools and explosion-proof equipment.[1]

Diagrams

Caption: Safe handling workflow for this compound.

Caption: Emergency response plan for incidents involving this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. fishersci.es [fishersci.es]

- 5. 2,5-Dimethoxytetrahydrofuran, mixture of cis and trans 98 696-59-3 [sigmaaldrich.com]

- 6. 2,5-Dimethoxytetrahydrofuran CAS 696-59-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. echemi.com [echemi.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Navigating the Solubility of 2,5-Diethoxytetrahydrofuran: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 2,5-diethoxytetrahydrofuran in common organic solvents, providing essential data and methodologies for professionals in research, chemical synthesis, and drug development.

Introduction

This compound, a cyclic acetal, serves as a key intermediate in a variety of chemical syntheses. Its utility in the laboratory, particularly in the context of drug development and organic chemistry, is significantly influenced by its solubility in different solvent systems. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of this compound, including predicted solubility data, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility profile.

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates its likely solubility based on the known properties of its close analog, 2,5-dimethoxytetrahydrofuran (B146720), and fundamental principles of chemical interactions. The dimethoxy analog is reported to be miscible with polar aprotic solvents such as methanol, diethyl ether, and tetrahydrofuran (B95107), while being immiscible with water.[1] This suggests a similar solubility pattern for this compound, favoring miscibility with a range of common organic solvents.

Predicted Solubility Data

Based on the principle of "like dissolves like" and the observed solubility of its dimethoxy analog, this compound is predicted to be fully miscible with a variety of common organic solvents. The presence of the two ethoxy groups and the ether linkage in the tetrahydrofuran ring imparts a degree of polarity, allowing for favorable interactions with both polar and nonpolar aprotic solvents. However, its larger alkyl chains compared to the dimethoxy analog may slightly decrease its miscibility with highly polar protic solvents.

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents. It is important to note that these are predictions and should be confirmed experimentally for precise applications.

| Solvent | Solvent Type | Predicted Solubility |

| Ethanol | Polar Protic | Miscible |

| Methanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible |

| Dimethylformamide (DMF) | Polar Aprotic | Miscible |

| Toluene | Nonpolar Aprotic | Miscible |

| Hexane | Nonpolar Aprotic | Miscible |

| Dichloromethane | Polar Aprotic | Miscible |

| Ethyl Acetate | Polar Aprotic | Miscible |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible |

Experimental Protocol for Determining Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The following is a detailed methodology for quantitatively assessing the solubility of this compound in a given organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility determination.

Materials:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Vials for sample analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase of the solute ensures that the solution is saturated.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The shaking or stirring should be continuous to facilitate dissolution.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 2 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette. To avoid drawing any undissolved solute, the pipette tip should be positioned in the upper portion of the liquid phase.

-

Immediately filter the collected sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic, undissolved droplets.

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of this compound in the same solvent to generate a calibration curve.

-

The concentration of the solute in the saturated solution can be calculated from the concentration of the diluted sample and the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), or mole fraction.

-

Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in common organic solvents is limited in the public domain, its structural similarity to 2,5-dimethoxytetrahydrofuran strongly suggests high miscibility with a wide range of aprotic organic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for accurate determination. A systematic approach to measuring and documenting the solubility of this versatile intermediate will undoubtedly contribute to its effective utilization in various scientific and industrial applications.

References

Navigating the Synthesis and Supply of 2,5-Diethoxytetrahydrofuran: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of 2,5-diethoxytetrahydrofuran, focusing on its synthesis, and the necessary precursors, in light of its limited commercial availability.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for handling, characterization, and purification of the compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₃ | NIST WebBook |

| Molecular Weight | 160.21 g/mol | NIST WebBook |

| CAS Registry Number | 3320-90-9 | NIST WebBook |

| Boiling Point | 63-65 °C at 20 mbar | DE3544046A1[1] |

| Appearance | Not specified | |

| Solubility | Not specified |

In-House Synthesis: A Practical Approach

Given the absence of readily available commercial sources, researchers can synthesize this compound in the laboratory. The following section details the necessary starting materials and provides a step-by-step experimental protocol based on established patent literature.

Starting Material: 4,4-Diethoxy-1-butanal

The key precursor for the synthesis of this compound is 4,4-diethoxy-1-butanal. While the target product is not widely sold, this starting material is available from various chemical suppliers. Researchers should inquire with suppliers specializing in organic intermediates and building blocks.

Catalysts: Ion Exchange Resins

The synthesis utilizes strongly acidic ion exchange resins as catalysts. Two such resins mentioned in the patent literature are Amberlite IR-200C and Dowex MSC-1. These are macroporous, strongly acidic cation exchange resins with a polystyrene skeleton and sulfonic acid functional groups.[2][3] They are thermally stable and provide a solid acid catalyst that can be easily removed from the reaction mixture by filtration.

Table of Ion Exchange Resin Properties:

| Resin | Matrix | Functional Group | Max. Operating Temp. |

| Amberlite IR-200C | Styrene-divinylbenzene | Sulfonic acid | 150°C |

| Dowex MSC-1 | Styrene-divinylbenzene | Sulfonic acid | 150°C |

Experimental Protocols for the Synthesis of this compound

Two exemplary protocols for the synthesis of this compound are detailed below, derived from patent DE3544046A1.[1]

Protocol 1: Using Amberlite IR-200C

-

Reaction Setup: A mixture of 32 g (0.2 mol) of 4,4-diethoxy-1-butanal and 1.0 g of Amberlite IR-200C ion exchange resin is prepared in a suitable reaction vessel.

-

Reaction Conditions: The mixture is stirred for 2 hours at 40°C.

-

Work-up: After the reaction, the ion exchange resin is removed by filtration.

-

Purification: The filtrate is distilled under reduced pressure. The product, this compound, is collected at an overhead temperature of 64-67°C at 20 mbar.

-

Yield: This protocol is reported to yield 24.7 g of a 96.6% pure mixture of cis- and trans-isomers, which corresponds to a yield of 86.7% based on the converted butanal.[1]

Protocol 2: Using Dowex MSC-1

-

Reaction Setup: A mixture of 80 g (0.5 mol) of 4,4-diethoxy-1-butanal and 4 g of Dowex MSC-1 ion exchange resin is prepared.

-

Reaction Conditions: The mixture is stirred for 4 hours at 30°C.

-

Work-up: The ion exchange resin is separated by filtration.

-

Purification: The product is distilled from the filtrate at 63-65°C and 20 mbar.

-

Yield: This method is reported to yield a product that is 97.5% cis- and trans-isomers of this compound, with a 91% yield relative to the butanal used.[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Characterization Data

Characterization of the synthesized product is crucial to confirm its identity and purity. The following is a summary of available spectroscopic data.

Infrared (IR) Spectrum:

An infrared spectrum for this compound is available in the NIST WebBook.[4] Researchers should compare the IR spectrum of their synthesized product with this reference spectrum to verify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

This technical guide provides a starting point for researchers interested in utilizing this compound in their work. By following the detailed synthesis protocols and utilizing the provided characterization information, scientists and drug development professionals can access this valuable, yet commercially scarce, chemical compound.

References

Unable to Identify Chemical Compound for CAS Number 3834-88-2

Initial searches for the chemical compound associated with CAS number 3834-88-2 have yielded no definitive results, suggesting the provided number may be invalid or obsolete. Authoritative chemical databases, including those maintained by the European Chemicals Agency (ECHA) and PubChem, do not contain an entry for this specific CAS number.

Efforts to retrieve chemical information, properties, synthesis methods, and biological activity related to CAS number 3834-88-2 were unsuccessful. Without a valid chemical identifier, it is not possible to provide the in-depth technical guide and data visualization requested by researchers, scientists, and drug development professionals.

A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. The absence of "3834-88-2" in major international chemical registries indicates that this number is not currently assigned to a known compound.

To proceed with the request for a comprehensive technical whitepaper, a valid CAS number or the common or IUPAC name of the chemical of interest is required. Researchers seeking information on a specific compound are encouraged to verify the CAS number and provide the correct identifier. Once the correct chemical entity is known, a thorough guide encompassing its properties, experimental protocols, and relevant signaling pathways can be compiled.

Methodological & Application

Application Notes and Protocols for Paal-Knorr Pyrrole Synthesis using 2,5-Diethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr pyrrole (B145914) synthesis is a cornerstone reaction in organic chemistry for the construction of the pyrrole ring, a key structural motif in a vast array of pharmaceuticals, natural products, and functional materials. This synthetic method involves the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a primary amine or ammonia, typically under acidic conditions. The use of 2,5-dialkoxytetrahydrofurans, such as 2,5-diethoxytetrahydrofuran, as a stable precursor to the requisite 1,4-dicarbonyl species (succinaldehyde) offers significant advantages in terms of handling and stability.

Under acidic conditions, this compound undergoes hydrolysis to generate the reactive succinaldehyde (B1195056) in situ. This intermediate then reacts with a primary amine through a cascade of condensation and cyclization reactions to afford the corresponding N-substituted pyrrole. This protocol has been widely adopted and modified, with modern variations employing microwave irradiation and various catalysts to enhance reaction rates and yields, often under environmentally benign conditions.[1][2][3] The pyrrole scaffold is of paramount importance in drug development, appearing in blockbuster drugs such as atorvastatin (B1662188) (Lipitor), and numerous other therapeutic agents with a wide range of biological activities.

Reaction Mechanism and Experimental Workflow

The synthesis of N-substituted pyrroles from this compound and a primary amine proceeds through an acid-catalyzed cascade. The reaction is initiated by the hydrolysis of the this compound to yield succinaldehyde. The primary amine then attacks one of the carbonyl groups to form a hemiaminal, which subsequently cyclizes by intramolecular attack of the nitrogen on the second carbonyl group. The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes dehydration to furnish the aromatic N-substituted pyrrole.[3][4]

The general experimental workflow for this synthesis is straightforward, involving the reaction of the starting materials, followed by workup and purification of the final product.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted pyrroles using a 2,5-dialkoxytetrahydrofuran precursor under both conventional heating and microwave irradiation. While these protocols specify 2,5-dimethoxytetrahydrofuran (B146720), they are readily adaptable for this compound, with the potential for minor adjustments to reaction times and temperatures.

Protocol 1: Conventional Synthesis of N-Arylpyrroles

This protocol describes a general procedure for the synthesis of N-arylpyrroles using conventional heating.

Materials:

-

This compound (1.0 equiv)

-

Substituted Aniline (B41778) (1.0 - 1.2 equiv)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound and the substituted aniline in glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for the required time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-arylpyrrole.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of N-Substituted Pyrroles

This protocol details an efficient and environmentally friendly method using microwave irradiation without a solvent.[1][2]

Materials:

-

This compound (1.1 equiv)

-

Primary Amine (aliphatic or aromatic) (1.0 equiv)

-

Ammonium (B1175870) chloride (catalyst)[2] or Iodine (catalyst)[1]

-